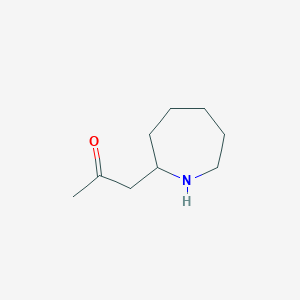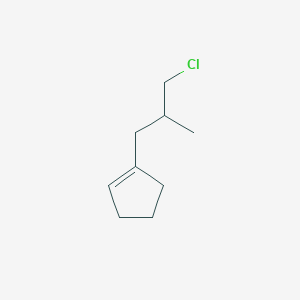
1-(3-Chloro-2-methylpropyl)cyclopent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2-methylpropyl)cyclopent-1-ene is an organic compound with the molecular formula C₉H₁₅Cl. It is characterized by a cyclopentene ring substituted with a 3-chloro-2-methylpropyl group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-methylpropyl)cyclopent-1-ene typically involves the alkylation of cyclopentene with 3-chloro-2-methylpropyl chloride. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chloro-2-methylpropyl)cyclopent-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of the corresponding alkane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Substitution: 1-(3-Hydroxy-2-methylpropyl)cyclopent-1-ene.
Oxidation: 1-(3-Oxo-2-methylpropyl)cyclopent-1-ene.
Reduction: 1-(3-Methylpropyl)cyclopentane.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-2-methylpropyl)cyclopent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-2-methylpropyl)cyclopent-1-ene is largely dependent on the type of reaction it undergoes. In substitution reactions, the chlorine atom is typically displaced by a nucleophile. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved are specific to the type of chemical reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
3-Chlorocyclopent-1-ene: Similar structure but lacks the 2-methylpropyl group.
4-(3-Chloro-2-methylpropyl)cyclopent-1-ene: Positional isomer with the chlorine atom at a different position on the cyclopentene ring.
Eigenschaften
Molekularformel |
C9H15Cl |
|---|---|
Molekulargewicht |
158.67 g/mol |
IUPAC-Name |
1-(3-chloro-2-methylpropyl)cyclopentene |
InChI |
InChI=1S/C9H15Cl/c1-8(7-10)6-9-4-2-3-5-9/h4,8H,2-3,5-7H2,1H3 |
InChI-Schlüssel |
OKQJENUDNQEFAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CCCC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)

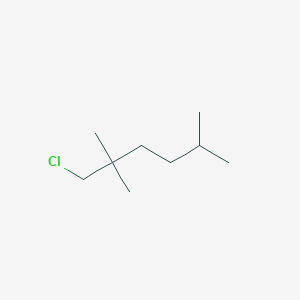


![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)
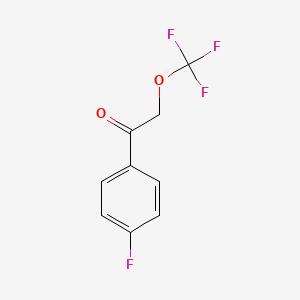
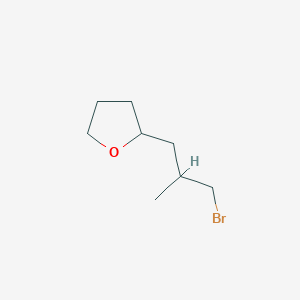
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine](/img/structure/B13172078.png)
![4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13172085.png)
![2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid](/img/structure/B13172086.png)
